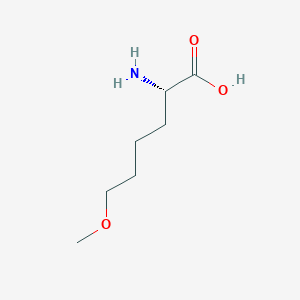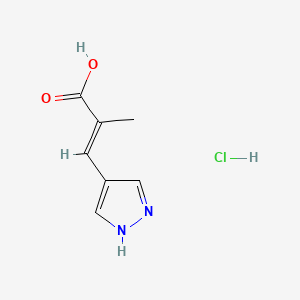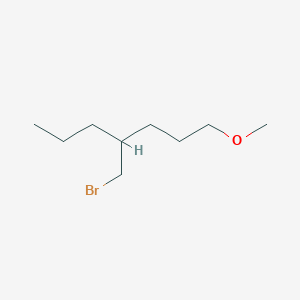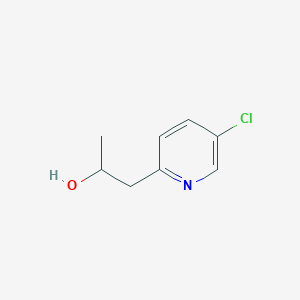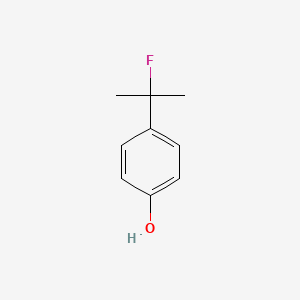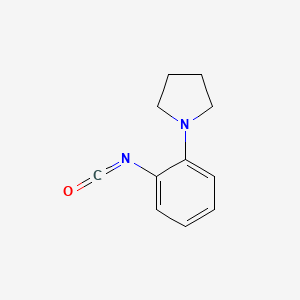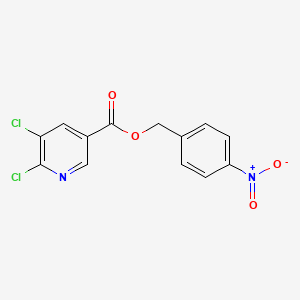
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to a methyl ester of dichloropyridine carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: (4-Aminophenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Ester Hydrolysis: 5,6-Dichloropyridine-3-carboxylic acid and (4-nitrophenyl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the dichloropyridine moiety can engage in halogen bonding and hydrophobic interactions. These interactions facilitate the binding of the compound to its target, leading to inhibition or modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- Methyl 4,6-dichloropyridine-3-carboxylate
- Pentachloropyridine
Uniqueness
(4-Nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both nitrophenyl and dichloropyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The nitrophenyl group enhances its ability to interact with biological targets, while the dichloropyridine moiety provides stability and reactivity for chemical transformations.
Propiedades
Número CAS |
437731-09-4 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O4 |
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-11-5-9(6-16-12(11)15)13(18)21-7-8-1-3-10(4-2-8)17(19)20/h1-6H,7H2 |
Clave InChI |
CVOFPDLRNSMNNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)[N+](=O)[O-] |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


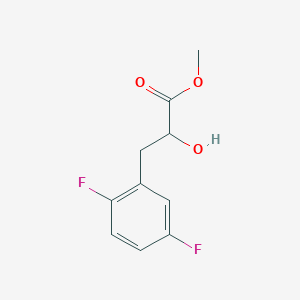
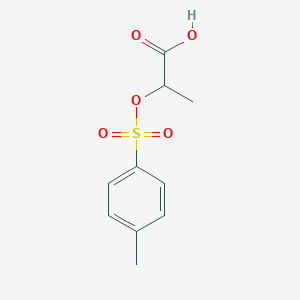
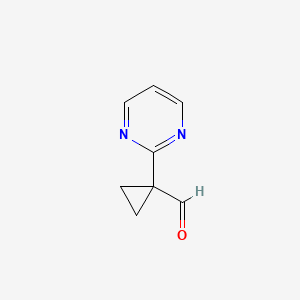
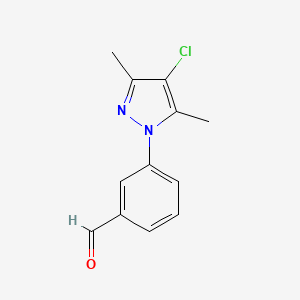
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
